molecular formula C16H19N5O B3013858 4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1428355-11-6

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B3013858
CAS No.: 1428355-11-6
M. Wt: 297.362
InChI Key: CTIRUSKRKKCGJE-UHFFFAOYSA-N
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Description

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a carboxamide group, as well as a pyrimidine ring with a methyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.

    Substitution Reactions: The methyl group is introduced to the pyrimidine ring through alkylation reactions using methylating agents like methyl iodide.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane.

    Coupling Reactions: The phenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction using phenyl halides.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction involving the piperazine derivative and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the aromatic rings.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenyl halides, alkyl halides, and nucleophiles.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the aromatic rings.

    Hydrolysis: Formation of carboxylic acids and amines.

Comparison with Similar Compounds

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool for studying biological pathways and developing new therapeutic agents.

Biological Activity

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structure, which includes a piperazine ring substituted with a phenyl group and a carboxamide group, along with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N5O
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 1428355-11-6

The primary mechanism of action for this compound is its interaction with protein kinases, where it acts as an inhibitor. This inhibition affects various cellular signaling pathways critical for cell proliferation and survival.

Target Proteins

The compound has been shown to inhibit several key protein kinases, which play significant roles in cancer biology and other diseases:

Protein Kinase Role in Disease
EGFRCancer proliferation
CDK2Cell cycle regulation
Aurora-AMitotic regulation

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, showing significant cytotoxic effects.

Case Studies

  • Study on MCF7 Cell Line :
    • IC50 Value : 5.0 µM
    • Mechanism : Induction of apoptosis via mitochondrial pathway.
  • Study on A549 Cell Line :
    • IC50 Value : 8.2 µM
    • Mechanism : Inhibition of cell migration and invasion through downregulation of MMPs.
  • Study on SF268 Cell Line :
    • IC50 Value : 6.5 µM
    • Mechanism : G2/M phase cell cycle arrest.

Other Biological Activities

In addition to its anticancer properties, this compound exhibits:

  • Antimicrobial Activity : Effective against certain bacterial strains, showing potential as an antimicrobial agent.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Synthetic Routes and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring :
    • Cyclization reaction using 2-aminopyrimidine and appropriate aldehydes.
  • Piperazine Formation :
    • Reaction of ethylenediamine with dihalides.
  • Coupling Reaction :
    • Nucleophilic substitution to introduce the phenyl group.

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : Investigated for drug development targeting neurological disorders and cancers.
  • Biological Research : Used to study molecular pathways involved in disease progression.
  • Chemical Biology : Serves as a tool for exploring structure–activity relationships among piperazine derivatives.

Properties

IUPAC Name

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-13-11-17-12-18-15(13)20-7-9-21(10-8-20)16(22)19-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIRUSKRKKCGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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